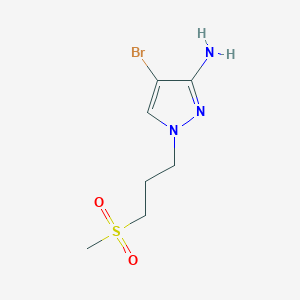

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18269818

Molecular Formula: C7H12BrN3O2S

Molecular Weight: 282.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12BrN3O2S |

|---|---|

| Molecular Weight | 282.16 g/mol |

| IUPAC Name | 4-bromo-1-(3-methylsulfonylpropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C7H12BrN3O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |

| Standard InChI Key | VSUMSMQCDWXWKR-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CCCN1C=C(C(=N1)N)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine belongs to the pyrazole family, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The bromine atom at the 4-position introduces steric and electronic effects, while the 3-(methylsulfonyl)propyl chain at the 1-position contributes polarity and hydrogen-bonding potential. The amine group at the 3-position enhances reactivity in nucleophilic substitution and coupling reactions.

Key Structural Features

-

Pyrazole Core: Facilitates aromatic stability and participation in π-π interactions.

-

Bromine Substituent: Enhances electrophilicity at the 4-position, enabling cross-coupling reactions.

-

Methylsulfonylpropyl Group: Improves solubility in polar solvents and potential target engagement via sulfone-oxygen interactions.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂BrN₃O₂S |

| Molecular Weight | 282.16 g/mol |

| IUPAC Name | 4-Bromo-1-(3-methylsulfonylpropyl)-1H-pyrazol-3-amine |

| Canonical SMILES | CS(=O)(=O)CCCN1C=C(C(=N1)N)Br |

Synthetic Methodologies

Overview of Synthetic Routes

The synthesis of 4-bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine typically involves multi-step sequences, including cyclization, bromination, and sulfonylation. A plausible route, inferred from analogous pyrazole syntheses , involves:

Cyclization and Bromination

-

Pyrazole Ring Formation: Condensation of diethyl acetylenedicarboxylate with hydrazine derivatives yields a hydroxy-pyrazole intermediate.

-

Bromination: Treatment with brominating agents like tribromooxyphosphorus (POBr₃) introduces bromine at the 4-position .

Sulfonylation and Functionalization

-

Sulfonylation: Reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) installs the methylsulfonylpropyl group.

-

Amination: Protection and deprotection strategies (e.g., tert-butyl carbamate) secure the amine group at the 3-position.

Industrial-Scale Considerations

Industrial production faces challenges in optimizing yield and purity. Continuous flow reactors and automated systems may mitigate side reactions, while solvent screening (e.g., DMSO for enhanced kinetics) improves efficiency .

Physicochemical Properties

Solubility and Stability

The methylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but may confer hygroscopicity. Stability studies are scarce, though sulfone-containing analogs exhibit decomposition under prolonged exposure to light or moisture.

Spectroscopic Characterization

-

¹H NMR: Methylsulfonyl protons resonate at δ 3.0–3.5 ppm; pyrazole ring protons appear as singlet(s) near δ 7.0–8.0 ppm.

-

¹³C NMR: The sulfone carbon resonates at δ 40–45 ppm, while the pyrazole carbons fall within δ 100–150 ppm.

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom facilitates Suzuki-Miyaura couplings to generate biaryl scaffolds prevalent in drug discovery.

Material Science

Sulfone-containing pyrazoles act as ligands in coordination polymers, leveraging their hydrogen-bonding capacity for crystal engineering.

Challenges and Future Directions

Synthetic Hurdles

Regioselectivity in bromination and sulfonylation remains problematic. Computational modeling (e.g., DFT studies) could predict optimal reaction pathways.

Biological Evaluation

Despite theoretical potential, in vitro and in vivo studies are lacking. Collaborative efforts between synthetic chemists and pharmacologists are essential to explore therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume